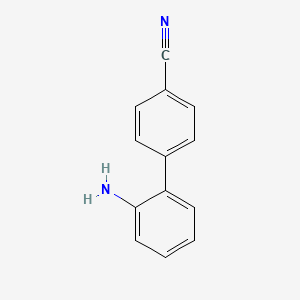

2'-Amino-biphényl-4-carbonitrile

Vue d'ensemble

Description

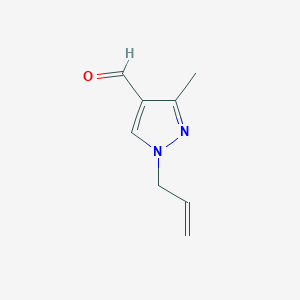

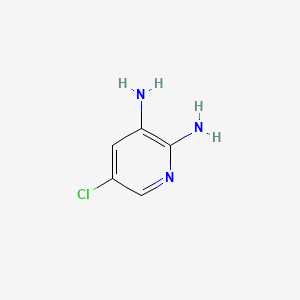

Synthesis Analysis

The synthesis of 2'-Amino-biphenyl-4-carbonitrile derivatives involves various chemical strategies to achieve desired structural features. For instance, novel targets of 2-aminothiophene derivatives were synthesized using Gewald methodology, demonstrating the compound's foundation in creating biologically active scaffolds (Khalifa & Algothami, 2020).

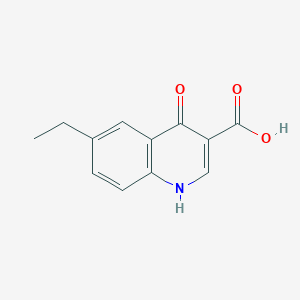

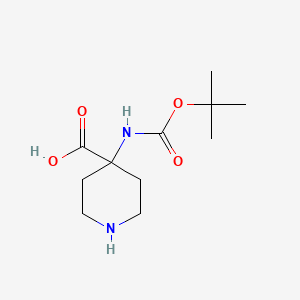

Molecular Structure Analysis

The molecular structure of 2'-Amino-biphenyl-4-carbonitrile derivatives is analyzed using various spectroscopic and crystallographic techniques. For example, X-ray crystallography revealed the crystal structure of related compounds, providing insights into their conformation and stability (Kour et al., 2014).

Chemical Reactions and Properties

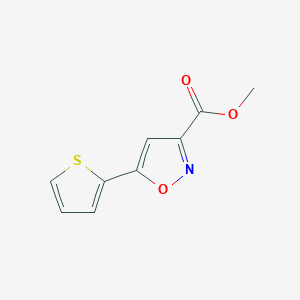

These compounds engage in a range of chemical reactions, highlighting their reactivity and potential for further modification. The electrocatalytic multicomponent assembling of derivatives demonstrates an efficient approach to synthesizing 2-Amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives, showcasing the chemical versatility of the core structure (Vafajoo et al., 2014).

Applications De Recherche Scientifique

Capteurs moléculaires fluorescents

Le 2’-Amino-biphényl-4-carbonitrile et ses dérivés ont été étudiés pour leur utilisation comme capteurs moléculaires fluorescents . Ils se sont avérés plus sensibles que les sondes commercialement disponibles, ce qui les rend utiles pour surveiller les processus de photopolymérisation de différents monomères .

Surveillance de la photopolymérisation

Ces composés ont été utilisés pour surveiller différents types de processus de photopolymérisation . Cela inclut la progression de la polymérisation radicalaire, thiol-ène et cationique .

Accélération de la photopolymérisation

Il est intéressant de noter que les dérivés du 2’-Amino-biphényl-4-carbonitrile ont été trouvés pour accélérer le processus de photopolymérisation cationique . Cela est particulièrement efficace pour la photo-initiation de la photopolymérisation cationique d'un époxyde et de monomères vinyliques .

Co-initiateurs à longue longueur d'onde

Ces composés peuvent également agir comme co-initiateurs à longue longueur d'onde pour les initiateurs de sels de diphényliodonium . Ce double rôle les rend particulièrement polyvalents dans les applications de photopolymérisation .

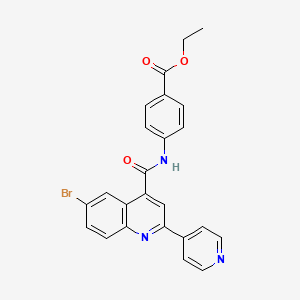

Synthèse chimique

Le 2’-Amino-biphényl-4-carbonitrile est utilisé en synthèse chimique . Sa structure unique le rend utile dans la synthèse d'une variété de composés organiques complexes .

Science des matériaux

Dans le domaine de la science des matériaux, ce composé est utilisé en raison de ses propriétés uniques . Sa capacité à former des structures complexes le rend utile dans le développement de nouveaux matériaux .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2’-amino-biphenyl-4-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to cause a variety of effects at the molecular and cellular level, depending on the specific biological activity .

Analyse Biochimique

Biochemical Properties

2’-Amino-biphenyl-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction with cytochrome P450 enzymes suggests that 2’-Amino-biphenyl-4-carbonitrile may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can form complexes with proteins, potentially affecting their function and stability .

Cellular Effects

The effects of 2’-Amino-biphenyl-4-carbonitrile on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2’-Amino-biphenyl-4-carbonitrile can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to oxidative stress, which in turn affects various cellular functions, including apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, 2’-Amino-biphenyl-4-carbonitrile exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This binding can alter the enzyme’s conformation and activity, thereby influencing the metabolism of other substrates. Additionally, 2’-Amino-biphenyl-4-carbonitrile can form adducts with DNA, potentially leading to mutations and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-biphenyl-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Amino-biphenyl-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of 2’-Amino-biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2’-Amino-biphenyl-4-carbonitrile has been observed to cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

2’-Amino-biphenyl-4-carbonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2’-Amino-biphenyl-4-carbonitrile, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, including DNA and proteins, potentially leading to cellular damage and mutations. The involvement of cytochrome P450 enzymes underscores the compound’s role in modulating metabolic flux and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Amino-biphenyl-4-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 2’-Amino-biphenyl-4-carbonitrile is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 2’-Amino-biphenyl-4-carbonitrile is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 2’-Amino-biphenyl-4-carbonitrile can be transported to the nucleus, where it may form adducts with DNA and influence gene expression. The targeting of 2’-Amino-biphenyl-4-carbonitrile to specific cellular compartments is mediated by post-translational modifications and binding interactions with transport proteins .

Propriétés

IUPAC Name |

4-(2-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIEIHVZCGCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362756 | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75898-35-0 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75898-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.